molecular formula C14H16BrNO2 B1267016 N-(6-Bromohexyl)phthalimide CAS No. 24566-79-8

N-(6-Bromohexyl)phthalimide

Cat. No. B1267016
CAS RN: 24566-79-8
M. Wt: 310.19 g/mol
InChI Key: OAZFTIPKNPTDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimide derivatives, including N-(6-Bromohexyl)phthalimide, are significant in various chemical syntheses and reactions due to their reactivity and structural versatility. These compounds are utilized in synthesizing a wide range of chemicals, including pharmaceuticals, agrochemicals, and materials with unique physical and chemical properties.

Synthesis Analysis

The synthesis of phthalimide derivatives often involves nucleophilic substitution reactions where an alkyl or aryl halide reacts with phthalimide, or through modifications of existing phthalimide compounds to introduce specific functional groups, such as bromohexyl chains (Singh et al., 2000).

Molecular Structure Analysis

Structural characterization of phthalimide derivatives is commonly achieved through techniques like X-ray diffraction (XRD), which reveals the bond lengths and angles critical for understanding the compound's reactivity and properties. For example, a related study on N-(2-(4-Methoxyphenyltelluro)ethyl)benzamide highlights the importance of bond lengths in understanding the molecular structure (Singh et al., 2002).

Chemical Reactions and Properties

Phthalimides undergo various chemical reactions, including the Lossen rearrangement and Beckmann rearrangement, which are crucial for the synthesis of ureas, amine salts, and other nitrogen-containing compounds (Fahmy et al., 1977). These reactions highlight the phthalimide group's reactivity towards nucleophiles and electrophiles.

Physical Properties Analysis

The physical properties of phthalimide derivatives, such as melting points, solubility, and crystal structure, are influenced by the nature of the substituents attached to the phthalimide core. Studies using density functional theory (DFT) and spectroscopic methods provide insights into the vibrational modes, energy levels, and stability of these compounds (Balachandran et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity ratios, electronic characteristics, and potential for participating in electrosynthetic reactions, are essential for understanding how phthalimide derivatives interact in chemical environments. Electrochemical studies offer insights into their roles as catalysts and their redox behavior (Nutting et al., 2018).

Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthesis of Novel Compounds : N-(6-Bromohexyl)phthalimide derivatives are used in synthesizing novel compounds. For instance, the reaction of 3-Bromopropylamine hydrobromide with N-hydroxyphthalimide in the presence of DBU led to unexpected compounds formed by intramolecular rearrangement, demonstrating the complex chemistry of such derivatives (Lin, Maguire, & Brown, 1994).
  • Photophysics of Phthalimide Derivatives : Phthalimide derivatives like 4-(N-bromoacetylamino)-phthalimide exhibit unique photophysical properties, which differ significantly from their parent compounds. This makes them suitable as solvation probes in proteins and microemulsions (Mandal et al., 2002).

Reaction Mechanisms and Products

  • Unexpected Reactions with Phosphorylated Compounds : Research indicates that reactions involving N-(bromoalkyl)phthalimide derivatives and phosphorylated compounds can lead to unexpected but interesting products, such as diethylphosphono-substituted polyheterocycles or vinyl compounds (Guervenou et al., 2000).
  • Alkaline Hydrolysis of N-Substituted Phthalimides : Studies on the alkaline hydrolysis of N-(2-bromoethyl)phthalimide and related compounds provide insights into their reaction mechanisms and kinetics, which are crucial for understanding their behavior in various chemical contexts (Khan, 1987).

Biological and Medicinal Applications

  • Anti-Plasmodial Evaluation : The synthesis and evaluation of phthalimide derivatives for anti-plasmodial activity reveal that compounds with longer spacer lengths and halogen substituents on the phthalimide ring exhibit significant anti-malarial properties. This positions such derivatives as potential candidates for antimalarial drug development (Rani et al., 2018).

Chemical Modifications and Spectroscopy

  • Vibrational Spectroscopy and DFT Analysis : N-(Bromomethyl)phthalimide and related compounds have been extensively studied using vibrational spectroscopy and density functional theory (DFT), which provide detailed insights into their molecular structures and electronic properties (Balachandran, Lalitha, & Rajeswari, 2012).

Safety And Hazards

N-(6-Bromohexyl)phthalimide should be handled with personal protective equipment and face protection . It should be stored at ambient temperatures . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . It is incompatible with oxidizing agents .

properties

IUPAC Name

2-(6-bromohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZFTIPKNPTDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179303
Record name N-(6-Bromohexyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Bromohexyl)phthalimide

CAS RN

24566-79-8
Record name N-(6-Bromohexyl)phthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24566-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(6-Bromohexyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-bromohexyl)-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 1,6-dibromohexane (9) (16.5 g, 67.5 mmol) in acetone (100 mL) was added potassium phthalimide (5.00 g, 27.0 mmol). The resulting mixture was refluxed for 24 hours. The reaction mixture was cooled to room temperature and the solvent was removed in vacuo. MPLC purification of the residue (Hexanes:EtOAc/70:30) gave 10 as a colorless oily liquid (6.3 g, 75%). 1H NMR (400 MHz, CDCl3) δ 7.85-7.83 (m, 2H), 7.72-7.70 (m, 2H), 3.68 (t, J=7.2 Hz, 2H), 3.39 (t, J=6.8 Hz, 2H), 1.89-1.82 (m, 2H), 1.73-1.66 (m, 2H), 1.52-1.45 (m, 2H), and 1.41-1.33 (m, 2H).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Bromohexyl)phthalimide
Reactant of Route 2
Reactant of Route 2
N-(6-Bromohexyl)phthalimide
Reactant of Route 3
Reactant of Route 3
N-(6-Bromohexyl)phthalimide
Reactant of Route 4
Reactant of Route 4
N-(6-Bromohexyl)phthalimide
Reactant of Route 5
Reactant of Route 5
N-(6-Bromohexyl)phthalimide
Reactant of Route 6
Reactant of Route 6
N-(6-Bromohexyl)phthalimide

Citations

For This Compound
63
Citations
J Winkler, B Giessrigl, C Novak, E Urban… - Monatshefte für Chemie …, 2010 - Springer
Abstract Development of therapeutically active oligonucleotides for sequence-specific gene knockdown relies on chemical modifications that confer high stability and target affinity and …
Number of citations: 5 link.springer.com
X Lu, X Li, Y Cao, A Schultz, JL Wang… - Angewandte Chemie …, 2013 - academia.edu
The function and properties of materials and biological organisms are not only related to the chemical structure and connectivity, but also through higher-order domain structure, such as …
Number of citations: 91 www.academia.edu
F Mao, N Mano, A Heller - Journal of the American Chemical …, 2003 - ACS Publications
A redox hydrogel with an apparent electron diffusion coefficient (D app ) of (5.8 ± 0.5) × 10 - 6 cm 2 s - 1 is described. The order of magnitude increase in D app relative to previously …
Number of citations: 461 pubs.acs.org
T Sato, H Akino, Y Okahata - Bulletin of the Chemical Society of Japan, 1996 - journal.csj.jp
We newly prepared a polyion complex of DNA with lipoglutamide, N,N′-bis(18-hydroxy-7,10,13,16-tetraoxaoctadecyl)-L-glutamide hydrochloride (abbreviated to 2EO 4 C 6 N + ). …
Number of citations: 6 www.journal.csj.jp
H Mikola, E Hanninen - Bioconjugate chemistry, 1992 - ACS Publications
(Aminooxy) butyl-and-hexylamines and alcohols were synthesized by the Ing-Manskemodification of the Gabriel synthesis. The aminooxy group of these heterobifunctional spacer …
Number of citations: 43 pubs.acs.org
D Klayman, M Grenan, D Jacobus - Journal of Medicinal …, 1969 - ACS Publications
A series of primary aminoalkanethiosulfuric acids, prepared by the reaction of the appropriate bromoalkyla-mine hydrobromide with sodium thiosulfate, was tested for potential …
Number of citations: 50 pubs.acs.org
A Blacha-Grzechnik, A Drewniak, KZ Walczak… - … of Photochemistry and …, 2020 - Elsevier
New conjugated polymers with perylene diimides (PDI) as pendant groups were synthesized and deposited on glass substrates by the spin coating. The resulting thin films were …
Number of citations: 26 www.sciencedirect.com
F Soyekwo, H Wen, D Liao, C Liu - Journal of Membrane Science, 2022 - Elsevier
Selective recovery of lithium from Salt Lake brines using environmentally friendly technologies is increasingly demanded to overcome the shortage of lithium. However, satisfying high …
Number of citations: 18 www.sciencedirect.com
VE Gmiro, SE Serdyuk, OS Veselkina - Pharmaceutical Chemistry Journal, 2019 - Springer
1-(6-Aminohexylamino)-1-phenylcyclohexyl dihydrochloride (IEM-2062) had significantly greater antihypoxic, anticonvulsant, antidepressant, and analgesic activity than memantine and …
Number of citations: 4 link.springer.com
T Terwege, W Hanekamp, D Garzinsky… - …, 2016 - Wiley Online Library
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that terminates the analgesic and anti‐inflammatory effects of endocannabinoids such as anandamide. Herein, structure–…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.